
Kobe0065
Overview
Description
Kobe0065 is a novel and effective inhibitor of the interaction between Ras and Raf proteins. It is known for its ability to competitively inhibit the binding of H-Ras·GTP to c-Raf-1 RBD with a Ki value of 46±13 μM . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and molecular pharmacology.
Scientific Research Applications
Kobe0065 has a wide range of scientific research applications, including:
Cancer Research: this compound has shown antiproliferative activity against cancer cells carrying activated ras oncogenes.
Molecular Pharmacology: The compound is used to study the molecular mechanisms of Ras-Raf interactions and their role in cell signaling pathways.
Drug Development: This compound serves as a lead compound for developing new inhibitors targeting Ras-Raf interactions, which are crucial in various cancers.
Mechanism of Action
Target of Action
Kobe0065, also known as “1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea”, is a novel and effective inhibitor of the Ras-Raf interaction . Its primary targets are H-Ras·GTP and c-Raf-1 RBD . These targets play a crucial role in cell signaling pathways, particularly those related to cell growth and proliferation .
Mode of Action
This compound competitively inhibits the binding of H-Ras·GTP to c-Raf-1 RBD . This inhibition blocks the interaction between Ras and Raf, which is a critical step in the MAPK/ERK pathway . The Ki value for this inhibition is approximately 46±13 μM .
Biochemical Pathways
The inhibition of the Ras-Raf interaction by this compound affects the MAPK/ERK pathway . This pathway is involved in cell proliferation, differentiation, and survival . By blocking this pathway, this compound can inhibit the growth of cancer cells and induce apoptosis .
Pharmacokinetics
It’s known that the compound is soluble in dmso . More research would be needed to fully understand the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion.
Result of Action
This compound has been shown to inhibit both anchorage-dependent and -independent growth and induce apoptosis of H-rasG12V–transformed NIH 3T3 cells . This is accompanied by the down-regulation of downstream molecules such as MEK/ERK . Moreover, it exhibits anti-tumor activity on a xenograft of human colon carcinoma SW480 cells carrying the K-rasG12V gene .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Kobe0065 competitively inhibits the binding of H-Ras·GTP to c-Raf-1 RBD with a Ki value of 46±13 μM . It efficiently inhibits the interaction of Ras·GTP with multiple effectors including Raf, PI3K, and RalGDS, and a regulator/effector Sos .
Cellular Effects
This compound can inhibit both anchorage-dependent and -independent growth and induce apoptosis of H-RasG12V-transformed NIH3T3 cells . The compound leads to a down-regulation of MEK/ERK, Akt, RalA, and Son of sevenless .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to Ras·GTP and blocking its interactions with downstream effectors . This results in the inhibition of downstream kinases MEK and ERK .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. The compound’s antiproliferative activity and its ability to induce apoptosis have been observed in in vitro studies .
Dosage Effects in Animal Models
In animal models, this compound exhibits antitumor activity in mice bearing a xenograft of human colon cancer SW480 cells expressing K-RasG12V at an oral dose of 80 mg/kg .
Metabolic Pathways
Given its role as a Ras-Raf interaction inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kobe0065 involves several steps, starting with the preparation of the core structure. The compound is synthesized through a series of chemical reactions, including nitration, chlorination, and hydrazinecarbothioamide formation . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction times. The final product is purified using techniques such as recrystallization and chromatography to achieve the required purity levels for research applications .
Chemical Reactions Analysis
Types of Reactions
Kobe0065 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Comparison with Similar Compounds
Similar Compounds
Kobe2602: Another potent inhibitor of Ras-Raf interaction with similar binding properties.
Deltarasin: A Ras inhibitor that targets the interaction between Ras and its effectors.
Farnesylthiosalicylic Acid (FTS): Inhibits Ras by preventing its proper localization to the cell membrane.
Uniqueness of Kobe0065
This compound is unique due to its high specificity and potency in inhibiting the Ras-Raf interaction. It exhibits broad binding specificity toward various Ras family small GTPases, making it more effective at the cellular level compared to other inhibitors .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5O4S/c1-7-2-3-9(6-10(7)16)20-14(29)22-21-13-11(23(25)26)4-8(15(17,18)19)5-12(13)24(27)28/h2-6,21H,1H3,(H2,20,22,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJVAYBCXSURMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436133-68-5 | |
| Record name | 436133-68-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Kobe0065 a promising target for cancer therapy?
A: this compound targets Ras proteins, specifically the GTP-bound active form (Ras•GTP) []. Mutations in Ras genes are frequently observed in various human cancers, contributing to uncontrolled cell growth and tumor development. [] Therefore, inhibiting Ras activity is a promising strategy for anticancer drug development.
Q2: How does this compound interact with Ras proteins and what are the downstream effects?
A: this compound binds to a specific pocket on the surface of Ras•GTP, which is distinct from the binding sites of other known Ras inhibitors []. This interaction prevents Ras•GTP from binding to its downstream effectors, such as Raf kinases, PI3Ks, and RalGEFs []. As a result, this compound inhibits the activation of signaling pathways downstream of Ras, ultimately leading to the inhibition of cell growth and induction of apoptosis (programmed cell death) in cancer cells [].
Q3: Has the binding of this compound to Ras been structurally characterized?
A: Yes, NMR structural analysis of this compound in complex with H-Ras•GTPT35S confirmed its insertion into the targeted surface pocket of the Ras protein []. This structural information provides a molecular basis for this compound’s inhibitory activity against Ras-mediated signaling.
Q4: What is known about the structure-activity relationship (SAR) of this compound?
A: While detailed SAR studies are not extensively described in the provided literature, the development of an analog, Kobe2602, suggests modifications to the this compound scaffold are possible []. Further research exploring the impact of structural modifications on this compound's activity, potency, and selectivity would be valuable.
Q5: What in vitro and in vivo studies have been conducted on this compound?
A: this compound has demonstrated efficacy in inhibiting the growth of various cancer cell lines, including those harboring mutations in H-ras, K-ras, and N-ras genes []. Moreover, this compound exhibited antitumor activity in a xenograft model using human colon carcinoma SW480 cells carrying the K-rasG12V gene []. Oral administration of the compound effectively reduced tumor growth in this model [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






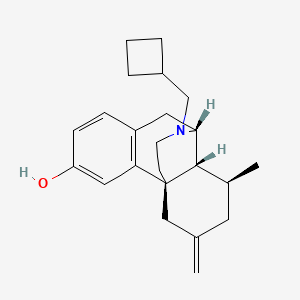
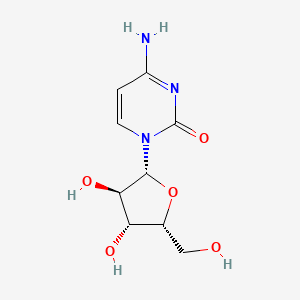
![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)
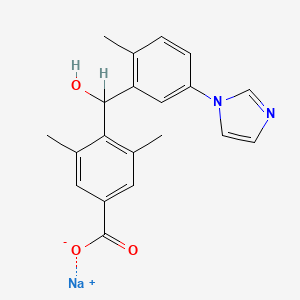

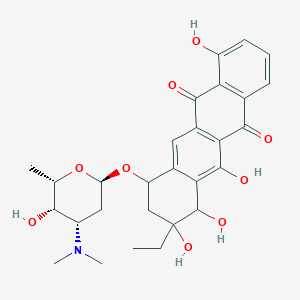

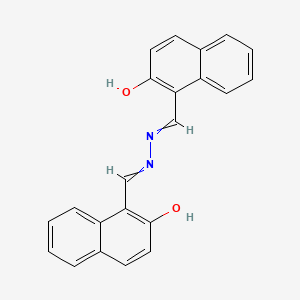

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)
